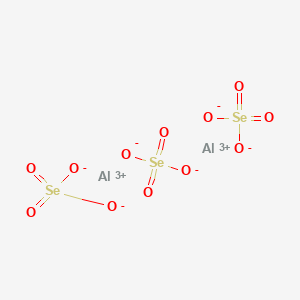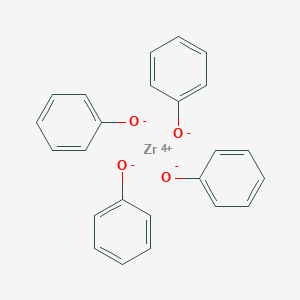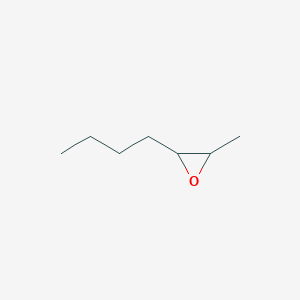
2-Butyl-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-methyloxirane is a chemical compound that belongs to the family of organic compounds known as oxiranes. It is also commonly known as isobutyl vinyl ether oxide or isobutyl epoxide. This compound is widely used in various scientific research applications due to its unique chemical properties and characteristics.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-methyloxirane is not well understood. However, it is believed that this compound reacts with various biological molecules, such as proteins and DNA, to form adducts. These adducts can then lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Butyl-3-methyloxirane has been shown to have various biochemical and physiological effects. It has been found to be mutagenic and genotoxic, causing DNA damage and mutations. It has also been shown to have carcinogenic properties, leading to the development of tumors in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butyl-3-methyloxirane in lab experiments is its unique chemical properties, which make it a useful reagent and intermediate in organic synthesis. However, its mutagenic, genotoxic, and carcinogenic properties also make it a hazardous substance to work with, requiring proper safety precautions and handling procedures.
Zukünftige Richtungen
There are various future directions for research involving 2-Butyl-3-methyloxirane. One area of research could focus on the development of safer and less hazardous alternatives to this compound. Another area of research could focus on the mechanisms of action of this compound and its effects on biological systems. Additionally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of cancer.
Synthesemethoden
2-Butyl-3-methyloxirane can be synthesized through the reaction of isobutylene and ethylene oxide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-methyloxirane has various scientific research applications, including its use as a solvent, reagent, and intermediate in organic synthesis. It is also used in the production of various chemicals, such as surfactants, resins, and polymers.
Eigenschaften
CAS-Nummer |
14925-96-3 |
|---|---|
Produktname |
2-Butyl-3-methyloxirane |
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-butyl-3-methyloxirane |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7-6(2)8-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RAWZOXRFHKUFPX-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C |
Kanonische SMILES |
CCCCC1C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



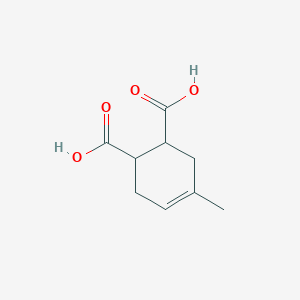
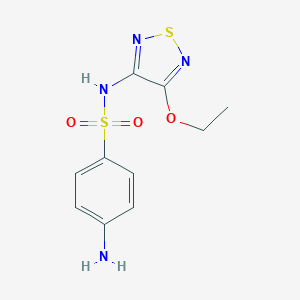
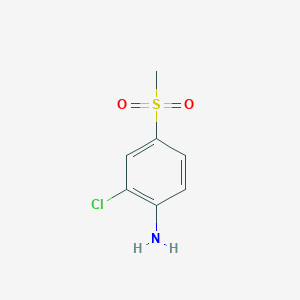
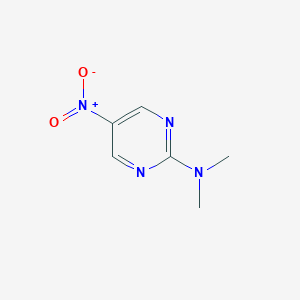

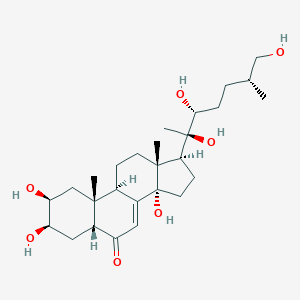

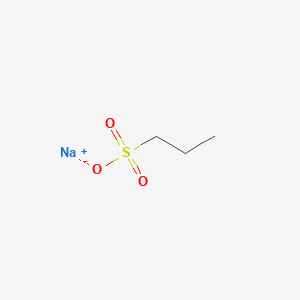
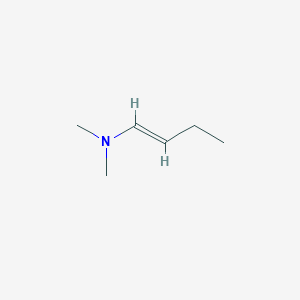

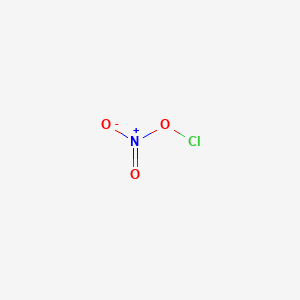
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
